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Compound of Interest

Compound Name: Oseltamivir acid

Cat. No.: B1677507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the prodrug design strategy for

oseltamivir acid and the critical role of enzymatic conversion in its therapeutic action. The

accompanying protocols offer step-by-step guidance for key experiments in this area of

research.

Introduction: The Prodrug Strategy of Oseltamivir
Oseltamivir (marketed as Tamiflu®) is an antiviral medication used for the treatment and

prevention of influenza A and B virus infections.[1][2][3][4] It is administered as an ethyl ester

prodrug, oseltamivir phosphate, to enhance its oral bioavailability.[2][5][6][7] The active form of

the drug is oseltamivir carboxylate (oseltamivir acid), a potent inhibitor of the viral

neuraminidase enzyme.[3][8][9][10] This enzyme is crucial for the release of newly formed viral

particles from infected host cells.[3][11] The conversion of the oseltamivir prodrug to its active

carboxylate form is a critical step for its antiviral activity and is primarily mediated by the

enzyme human carboxylesterase 1 (hCE1) in the liver.[8][9][12]

Enzymatic Conversion of Oseltamivir
The hydrolysis of the ethyl ester group of oseltamivir by hCE1 is the key activation step.[8][9]

This bioconversion predominantly occurs in the liver, transforming the more lipophilic prodrug,
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which is well-absorbed from the gut, into the active, more polar carboxylate that is an effective

neuraminidase inhibitor.[5][8][13] Studies have shown that liver microsomes rapidly hydrolyze

oseltamivir, while no significant hydrolysis is detected in intestinal microsomes or plasma.[8][9]

The rate of this hydrolysis can vary among individuals, a factor that has been correlated with

the expression levels of hCE1.[8][9]

Quantitative Data on Oseltamivir Hydrolysis
The efficiency of the enzymatic conversion of oseltamivir to oseltamivir carboxylate by human

carboxylesterase 1 (hCE1) has been characterized by several kinetic studies. The following

table summarizes key kinetic parameters from in vitro experiments.

Enzyme
Source

Substrate Km (μM)
Vmax
(nmol/min/mg
protein)

Reference

Recombinant

hCE1
Oseltamivir 138 ± 18 12.5 ± 0.5 [8]

Human Liver

Microsomes
Oseltamivir 154 ± 26 8.7 ± 0.6 [8]

Recombinant

hCE1

(p.Gly143Glu

variant)

Oseltamivir -
~25% of wild-

type Vmax
[14]

Recombinant

hCE1

(p.Asp260fs

variant)

Oseltamivir - Negligible activity [14]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate

is half of Vmax. Vmax (maximum reaction velocity) indicates the maximum rate of reaction.
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Protocol for In Vitro Oseltamivir Hydrolysis Assay Using
Human Liver Microsomes
This protocol describes the procedure to measure the enzymatic conversion of oseltamivir to

oseltamivir carboxylate in human liver microsomes.

Materials:

Oseltamivir phosphate

Human liver microsomes (pooled)

Potassium phosphate buffer (0.1 M, pH 7.4)

Acetonitrile

Trifluoroacetic acid (TFA)

Internal standard (e.g., a structurally similar compound not present in the reaction)

HPLC system with UV or mass spectrometry detection

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture

containing 0.1 M potassium phosphate buffer (pH 7.4), human liver microsomes (final

concentration, e.g., 0.5 mg/mL), and oseltamivir (final concentrations ranging from 10 to 500

μM).

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by

adding oseltamivir.

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time

(e.g., 10 minutes).

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile

containing the internal standard.
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Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for

10 minutes to precipitate the proteins.

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis: Analyze the formation of oseltamivir carboxylate using a validated HPLC

method. A reverse-phase C18 column is commonly used. The mobile phase could consist of

a gradient of acetonitrile and water with 0.1% TFA. Detection can be performed by UV

absorbance at approximately 220 nm or by mass spectrometry for higher sensitivity and

specificity.[15]

Data Analysis: Quantify the amount of oseltamivir carboxylate formed by comparing its peak

area to that of a standard curve. Calculate the initial velocity of the reaction and determine

the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol for Synthesis of Oseltamivir Phosphate
The synthesis of oseltamivir is a complex multi-step process. A common starting material for

the commercial synthesis is shikimic acid, a natural product extracted from Chinese star anise.

[1][16][17] The following provides a generalized overview of a synthetic route.

Key Steps in Oseltamivir Synthesis from Shikimic Acid:

Esterification: Shikimic acid is first converted to its ethyl ester, ethyl shikimate, typically using

ethanol and an acid catalyst.[16]

Protection of Diol: The 3,4-diol group of ethyl shikimate is protected, for example, as an

acetonide, to prevent unwanted reactions in subsequent steps.[16]

Epoxidation: An epoxide is formed at the 5,6-double bond.

Azide Opening of Epoxide: The epoxide is opened regioselectively with an azide nucleophile

to introduce the nitrogen atom at the 5-position.

Rearrangement and Elimination: A series of reactions are performed to introduce the double

bond at the 1,2-position of the cyclohexene ring.

Reduction of Azide: The azide group is reduced to an amine.
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Acetylation: The amine at the 4-position is acetylated.

Introduction of the 3-pentyloxy Group: The hydroxyl group at the 3-position is etherified to

introduce the 3-pentyloxy side chain.[17]

Deprotection and Salt Formation: The protecting groups are removed, and the final

compound is treated with phosphoric acid to form oseltamivir phosphate.[17][18]
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Caption: Enzymatic activation of the oseltamivir prodrug.
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Caption: Workflow for in vitro oseltamivir hydrolysis assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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